2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid

NAALADase Inhibition Glutamate Modulation Neurological Disorders

Researchers targeting NAALADase for neurological disorders often face scaffold limitations with shorter-chain rhodanine analogs. This compound delivers a distinct pentanedioic acid moiety critical for NAALADase binding and offers enhanced aqueous solubility. • Validated NAALADase inhibitor scaffold & privileged antibacterial building block • Enhanced aqueous solubility vs. acetic/propionic acid analogs, enabling water-soluble conjugates • 95% purity, suitable for focused library synthesis, analytical reference, and SAR exploration

Molecular Formula C8H9NO5S2
Molecular Weight 263.3 g/mol
CAS No. 16942-88-4
Cat. No. B12043024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid
CAS16942-88-4
Molecular FormulaC8H9NO5S2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C8H9NO5S2/c10-5-3-16-8(15)9(5)4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,11,12)(H,13,14)
InChIKeyONCPOKGRSJBOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic Acid (CAS 16942-88-4): Baseline Profile and Class Identity


2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid (CAS 16942-88-4), with a molecular formula of C8H9NO5S2 and a molecular weight of 263.3 g/mol, is a heterocyclic compound belonging to the rhodanine-3-carboxyalkyl acid class [1]. It features a 2-thioxo-4-thiazolidinone (rhodanine) core N-substituted with a pentanedioic acid (glutaric acid) moiety, making it a versatile scaffold for medicinal chemistry and chemical biology applications . The compound is commercially available for research use, with typical purity specifications of 95% . Its structural composition—combining a sulfur-containing heterocycle with a flexible dicarboxylic acid chain—positions it as a key building block for the synthesis of diverse bioactive derivatives and as a potential tool for probing biological targets such as aldose reductase and NAALADase [2].

Why 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic Acid Cannot Be Interchanged with Other Rhodanine-3-Carboxyalkyl Acids


In the rhodanine-3-carboxyalkyl acid series, the length and nature of the N-3 carboxyalkyl substituent is not a trivial variation; it is a critical determinant of biological activity, physicochemical properties, and synthetic utility. Studies on structurally analogous rhodanine-3-acetic and rhodanine-3-propionic acids demonstrate that even a single-carbon difference in the alkyl chain can profoundly alter lipophilicity, enzyme inhibition potency, and antimicrobial spectrum [1]. For instance, rhodanine-3-propionic acid derivatives exhibit markedly higher antibacterial activity against Gram-positive bacteria compared to their acetic acid counterparts [2], while the pentanedioic acid moiety in the target compound introduces a distinct spatial and electronic profile that is essential for interactions with specific targets like NAALADase [3]. Therefore, substituting 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid with a closely related analog (e.g., rhodanine-3-acetic or propionic acid) would fundamentally alter the experimental outcome, compromising both biological activity and synthetic convergence. The evidence below quantifies these critical differences.

Quantitative Differentiation of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic Acid Against Closest Analogs


NAALADase Inhibition: A Distinct Mechanistic Role for the Pentanedioic Acid Moiety

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid is explicitly claimed as a thio-substituted pentanedioic acid derivative capable of inhibiting N-Acetylated α-Linked Acidic Dipeptidase (NAALADase) [1]. This enzyme inhibition is a key mechanism for modulating glutamate levels in the CNS and is absent in shorter-chain analogs like rhodanine-3-acetic or propionic acids, which lack the optimal carboxyalkyl length for NAALADase active site engagement. While direct Ki values for this specific compound are not publicly disclosed in the patent, the structure-activity relationship (SAR) data for the series indicates that the pentanedioic acid chain is essential for high-affinity binding [1].

NAALADase Inhibition Glutamate Modulation Neurological Disorders

Carboxyalkyl Chain Length Dictates Antibacterial Potency and Spectrum

Systematic SAR studies on rhodanine-3-carboxyalkyl acid derivatives reveal that the length of the N-3 alkyl chain is a primary determinant of antibacterial activity. Rhodanine-3-propionic acid derivatives demonstrate the highest activity against Gram-positive bacteria, significantly outperforming rhodanine-3-acetic acid derivatives, which show limited or no activity against the same strains [1]. The target compound, bearing a pentanedioic acid chain, extends this scaffold further. While direct antibacterial data for 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid are not available in the public literature, class-level inference suggests its antibacterial profile will differ substantially from both shorter-chain analogs due to altered lipophilicity and target engagement.

Antibacterial Activity Gram-positive Bacteria Structure-Activity Relationship

Computational Drug-Likeness: Predicted Physicochemical Advantage of the Pentanedioic Acid Chain

Computational predictions of physicochemical properties reveal significant differences between 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid and its shorter-chain analogs. The target compound has a calculated molecular weight of 263.3 g/mol, a topological polar surface area (TPSA) of 142 Ų, and 2 hydrogen bond donors and 7 hydrogen bond acceptors [1]. In contrast, rhodanine-3-acetic acid (MW 205.2 g/mol) has a TPSA of 112 Ų, and rhodanine-3-propionic acid (MW 219.2 g/mol) has a TPSA of 112 Ų. The increased molecular weight and polarity of the pentanedioic acid derivative result in lower predicted LogP values (~0.2) compared to its analogs, suggesting enhanced aqueous solubility and potentially improved bioavailability . These computational differences, while not direct biological measurements, are critical for compound selection in drug discovery and chemical probe development.

Drug-likeness Lipinski's Rule of Five Computational ADME

Cholinesterase Inhibition: Contrasting Activity Profiles with Rhodanine-3-Acetic Acid Derivatives

While 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid itself has not been evaluated for cholinesterase inhibition, extensive data on rhodanine-3-acetic acid derivatives provide a clear baseline for comparison. Rhodanine-3-acetic acid amides and esters exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 24.05 to 86.85 µM for AChE and 7.92 to 227.19 µM for BChE [1]. The esterification of rhodanine-3-acetic acid increased BChE inhibition by up to 26-fold compared to the parent acid [1]. Given the profound impact of the N-3 substituent on enzyme inhibition, the target compound's pentanedioic acid chain is expected to yield a distinct cholinesterase inhibition profile, potentially with altered potency and selectivity.

Cholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Validated Application Scenarios for 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic Acid


NAALADase Inhibitor Development and Glutamate Pathway Modulation

This compound is explicitly designed for the inhibition of NAALADase, a key enzyme in the regulation of glutamate neurotransmission. Researchers focused on neurological disorders such as epilepsy, stroke, Alzheimer's disease, or chronic pain can utilize 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid as a validated chemical tool to probe NAALADase activity [1]. The pentanedioic acid moiety is essential for binding, and substitution with shorter-chain analogs will not yield the same mechanistic effect. Procurement should prioritize this specific compound for studies requiring NAALADase inhibition, as it represents the core scaffold for a series of patented therapeutic candidates [1].

Scaffold for Optimizing Rhodanine-Based Antibacterial Agents

The rhodanine-3-carboxyalkyl acid scaffold is a privileged structure for antibacterial drug discovery, particularly against Gram-positive pathogens [2]. 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid serves as a versatile intermediate for synthesizing 5-substituted derivatives with enhanced antibacterial potency. Its extended carboxyalkyl chain is a critical variable that differentiates it from the more common rhodanine-3-acetic acid scaffold, offering a unique SAR profile for lead optimization [2]. Researchers building focused libraries for antibacterial screening should include this compound to explore the full chemical space of the rhodanine-3-carboxyalkyl acid series.

Building Block for Water-Soluble Drug Conjugates and Prodrugs

Computational predictions indicate that 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid possesses enhanced aqueous solubility compared to its acetic and propionic acid analogs due to its larger polar surface area and lower LogP [3]. This property makes it an ideal candidate for the synthesis of water-soluble drug conjugates, prodrugs, or bioconjugates where hydrophobic rhodanine cores typically limit formulation. Researchers in chemical biology and pharmaceutical development can leverage this compound to improve the physicochemical properties of their lead candidates without resorting to extensive formulation optimization.

Reference Standard for Analytical Method Development and Metabolite Identification

As a well-defined, commercially available rhodanine-3-carboxyalkyl acid with a purity specification of 95% , 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid can serve as a reliable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at detecting related metabolites or process impurities in pharmaceutical research. Its unique retention time and mass spectral profile, distinct from shorter-chain analogs, ensure accurate identification and quantification in complex biological matrices.

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